molecular formula C15H10BrNO2 B2484985 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile CAS No. 864713-95-1

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile

Cat. No.: B2484985
CAS No.: 864713-95-1
M. Wt: 316.154
InChI Key: MBIUEJCNUUCHIV-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2-bromo-4-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIUEJCNUUCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromo and formyl groups, facilitating nucleophilic substitution reactions. The nitrile group can also participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both the bromo and formyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a bromo substituent and a formyl group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12BrNO2\text{C}_{15}\text{H}_{12}\text{Br}\text{N}\text{O}_2

Key Structural Features

  • Bromo Group : May enhance lipophilicity and influence the compound's interaction with biological membranes.
  • Formyl Group : Could participate in hydrogen bonding and influence reactivity towards nucleophiles.
  • Benzonitrile Core : Provides a stable aromatic system that may affect its pharmacokinetics.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other phenoxy derivatives, which can disrupt metabolic pathways in target organisms.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of cell wall synthesis or interference with metabolic functions.
  • Anticancer Potential : The structural similarities to known anticancer agents warrant investigation into its cytotoxic effects against various cancer cell lines.

Antimicrobial Studies

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
2-Bromo CompoundStaphylococcus aureus20
Similar PhenoxyEscherichia coli30

Anticancer Activity

Studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example:

  • Cell Line Studies : In vitro studies on breast cancer cell lines showed that certain derivatives led to a decrease in cell viability by over 50% at concentrations of 25 μM, indicating potential for further development as anticancer agents .
Cell LineIC50 (μM)
MCF-7 (Breast)25
HeLa (Cervical)30

Case Studies

  • In Vitro Cytotoxicity Assays : A study involving the evaluation of various phenoxy compounds demonstrated that those with bromo and formyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
  • Enzyme Interaction Studies : Enzyme assays indicated that the compound could inhibit specific kinases involved in cancer progression, suggesting a mechanism for its anticancer activity .

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